Spodumene (AlLi(SiO3)2)

Übersicht

Beschreibung

Spodumene, with the chemical formula AlLi(SiO3)2, is a pyroxene mineral consisting of lithium aluminium inosilicate. It is a commercially significant source of lithium, which is widely used in various industries. Spodumene occurs in lithium-rich granite pegmatites and aplites and is found in various colors, including colorless, yellowish, purplish, lilac, yellowish-green, and emerald-green .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Spodumene can be synthesized through various methods, including solid-state reactions and sol-gel methods. One innovative approach involves using whey protein as a chelating agent in the sol-gel method. This eco-friendly method reduces production costs and environmental pollution. The process involves forming stable colloidal solutions containing inorganic precursors, which undergo gelation and thermal treatment to promote crystallization. The material is subjected to thermal treatments exceeding 800°C, leading to the crystallization of β-spodumene at 1000°C .

Industrial Production Methods: Industrial production of spodumene typically involves mining lithium-rich pegmatites. The ore is concentrated using flotation processes to yield a product with a high lithium content. The conversion of α-spodumene to β-spodumene is performed in rotary kilns at temperatures around 1050°C. The β-spodumene is then subjected to leaching treatments with sulfuric acid to extract lithium .

Analyse Chemischer Reaktionen

Types of Reactions: Spodumene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of α-spodumene to β-spodumene at high temperatures. Additionally, spodumene reacts with sodium carbonate to form lithium carbonate, which is a crucial step in lithium extraction .

Common Reagents and Conditions: Common reagents used in reactions involving spodumene include sodium carbonate and sulfuric acid. The conversion of α-spodumene to β-spodumene requires temperatures above 900°C. The extraction of lithium from spodumene involves leaching with sulfuric acid at elevated temperatures .

Major Products Formed: The major products formed from reactions involving spodumene include lithium carbonate and β-spodumene. Lithium carbonate is a valuable compound used in various applications, including the production of lithium-ion batteries .

Wissenschaftliche Forschungsanwendungen

Lithium Extraction

Overview : Spodumene is a primary source of lithium, which is crucial for producing lithium-ion batteries. The extraction of lithium from spodumene typically involves a two-step process: roasting and leaching.

- Roasting : Spodumene is heated to convert it from the alpha to the beta form, enhancing its reactivity. This process lowers the energy requirements for subsequent lithium extraction methods.

- Leaching : Traditional methods use acid leaching; however, recent advancements have introduced solid-state reactions that operate at lower temperatures and without acids. For instance, a novel method reported yields of over 90% lithium carbonate by reacting α-spodumene with sodium carbonate at 750 °C, significantly reducing environmental impact and operational costs .

Energy Storage Systems

Significance : The demand for efficient energy storage solutions has skyrocketed due to the rise of electric vehicles and renewable energy sources.

- Lithium-Ion Batteries : Spodumene-derived lithium is integral in manufacturing high-performance batteries. The mineral's high lithium content makes it suitable for battery-grade compounds, essential for electric vehicles and grid-scale energy storage systems .

- Research Findings : Studies indicate that spodumene can be processed to produce lithium carbonate with high yields efficiently, making it a viable option to meet the increasing global battery demand .

Industrial Applications

Spodumene finds utility across various industries due to its unique properties:

- Ceramics and Glass : As a fluxing agent, spodumene lowers the melting point of materials in ceramics and glass production, enhancing processing efficiency .

- High-Temperature Lubricants : Its ability to withstand extreme temperatures makes spodumene suitable for specialized lubricant applications in industrial processes .

- Radiation Shielding : Due to its high density, spodumene can be used in radiation shielding materials for nuclear facilities and medical equipment .

Case Study 1: Direct Lithium Extraction

A study conducted by Wang et al. (2024) demonstrated a solid-state method to extract lithium from α-spodumene using sodium carbonate and aluminum oxide at lower temperatures (750 °C). This method achieved over 90% yield of lithium carbonate while avoiding traditional acid leaching processes, thus providing a more sustainable approach to lithium extraction .

Case Study 2: Flotation Techniques

Research on spodumene flotation has highlighted challenges in separating lithium minerals effectively due to similar surface characteristics among minerals. Menéndez et al. identified optimal conditions for spodumene concentration through flotation tests, achieving a recovery rate of 96.24% under specific pH and collector dosage conditions . This study emphasizes the importance of understanding mineral surface properties to enhance extraction efficiency.

Summary Table of Applications

| Application | Description | Significance |

|---|---|---|

| Lithium Extraction | Conversion from α to β-spodumene followed by leaching | Critical for battery production |

| Energy Storage Systems | Source of lithium for high-performance batteries | Supports electric vehicle market |

| Ceramics and Glass | Acts as a fluxing agent in manufacturing | Enhances material processing |

| High-Temperature Lubricants | Suitable for specialized industrial lubricants | Operates under extreme conditions |

| Radiation Shielding | High density aids in radiation absorption | Used in nuclear facilities and medical equipment |

Wirkmechanismus

The mechanism of action of spodumene is not fully understood. it is thought to involve the inhibition of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a role in the development of bipolar disorder and other psychiatric conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to spodumene include lepidolite, petalite, and eucryptite. These minerals also contain lithium and are used as sources of lithium in various applications .

Uniqueness: Spodumene is unique due to its high lithium content and the efficiency of lithium extraction from this mineral. It offers a theoretical lithium oxide content of 8%, making it one of the most critical minerals for lithium production .

Biologische Aktivität

Spodumene, a lithium-bearing mineral with the formula AlLi(SiO3)2, has garnered significant attention due to its lithium content and potential applications in lithium extraction for batteries and other technologies. This article explores the biological activity of spodumene, focusing on its interactions with biological systems, particularly in bioleaching processes and its role in lithium recovery.

Overview of Spodumene

Spodumene is primarily found in pegmatitic deposits and exhibits three polymorphic forms: alpha (α), beta (β), and gamma (γ). The α-spodumene form is the most stable at room temperature and is often targeted for lithium extraction due to its high lithium content. The mineral's structure consists of a framework of tetrahedral silicate groups, with aluminum and lithium ions occupying specific sites within the crystal lattice.

Bioleaching Potential

Recent studies have investigated the potential of using microorganisms for the bioleaching of lithium from spodumene. Bioleaching refers to the process where living organisms are used to extract metals from ores. The following table summarizes key findings from various studies on bioleaching of lithium from spodumene:

These findings indicate that while bioleaching can facilitate some degree of lithium recovery from spodumene, the efficiency remains relatively low compared to traditional chemical methods.

Chemical Extraction Methods

The extraction of lithium from spodumene typically involves several chemical processes, including acid leaching, alkali methods, and carbonate methods. The effectiveness of these methods can vary significantly based on the spodumene polymorph being processed:

- Acid Leaching : Primarily effective for β-spodumene, this method involves roasting spodumene with sulfuric acid, which alters the mineral structure and facilitates lithium extraction .

- Alkali Methods : These involve treating spodumene with sodium carbonate at elevated temperatures to form soluble lithium compounds .

- Direct Lithium Extraction : Recent advancements focus on solid-state reactions that minimize environmental impact by avoiding harsh chemicals while maintaining high extraction efficiencies .

Case Study 1: Bioleaching Efficiency

In a study conducted by Sedlakova-Kadukova et al., the efficacy of Acidiothiobacillus ferrooxidans was evaluated for its ability to leach lithium from spodumene and other minerals. The results showed that while only up to 14% of lithium was recovered over 30 days, this was significantly higher than trials without microbial assistance. This suggests that certain bacteria can enhance metal recovery through bioleaching mechanisms.

Case Study 2: Direct Extraction Techniques

Research published in Frontiers in Microbiology highlighted an innovative approach using solid-state reactions for direct lithium extraction from α-spodumene without acids. This method achieved yields up to 90.4% under optimal conditions, demonstrating a promising alternative to conventional techniques that often involve environmentally harmful reagents .

Eigenschaften

IUPAC Name |

aluminum;lithium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Li.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLWCVNCHLKFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

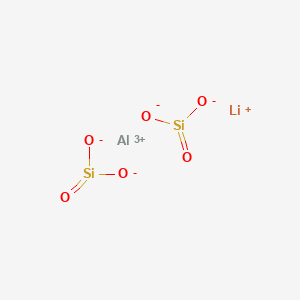

[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlLiO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12068-40-5 ((H2SiO3)aluminum.Si salt), 1302-37-0 (Parent) | |

| Record name | Spodumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60926631 | |

| Record name | alpha-Spodumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1302-37-0, 12068-40-5, 12646-13-8 | |

| Record name | Spodumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lithium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012646138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spodumene (AlLi(SiO3)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Spodumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium lithium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Spodumene (AlLi(SiO3)2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.